molecular formula C13H7Cl2IN2O2S B567222 4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-53-2

4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B567222
CAS No.: 1227270-53-2
M. Wt: 453.075
InChI Key: RTXBGVHVCZPWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1227270-53-2) is a high-value chemical intermediate designed for advanced pharmaceutical research and development . This compound features a multifaceted molecular structure with three distinct reactive sites: the two chlorine atoms and the iodine atom on the pyrrolo[2,3-b]pyridine core, which allow for sequential and selective functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic substitutions . The phenylsulfonyl group at the 1-position protects the pyrrole nitrogen, enhancing the stability of the intermediate and providing control over subsequent deprotection steps. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a "7-azaindole" bioisostere that can improve pharmacokinetic properties and binding affinity in drug candidates . This makes the compound particularly valuable for constructing novel kinase inhibitors . Recent scientific literature highlights related pyrrolo[2,3-b]pyridine derivatives as potent, nanomolar-range inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a promising target for Alzheimer's disease therapeutics . Researchers utilize this specific halogen-rich intermediate as a versatile precursor to synthesize such targeted inhibitors for neurological and oncological applications . With a molecular formula of C13H7Cl2IN2O2S and a molecular weight of 453.08 , this intermediate is supplied for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All published safety information, including hazard statements and precautionary measures, should be reviewed and adhered to prior to handling.

Properties

IUPAC Name

1-(benzenesulfonyl)-4,6-dichloro-2-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2IN2O2S/c14-10-7-11(15)17-13-9(10)6-12(16)18(13)21(19,20)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXBGVHVCZPWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination of the Pyrrolo[2,3-b]pyridine Core

Iodination at the C2 position is typically achieved using molecular iodine (I₂) in the presence of a base. In a representative procedure, 1H-pyrrolo[2,3-b]pyridine is treated with I₂ (1.2 equiv) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-iodo-1H-pyrrolo[2,3-b]pyridine with 78% efficiency. Alternative iodinating agents such as N-iodosuccinimide (NIS) may be employed under acidic conditions (e.g., trifluoroacetic acid) to enhance regioselectivity.

Sequential Chlorination at C4 and C6

Chlorination is performed using phosphorus oxychloride (POCl₃) as both solvent and reagent. A two-step protocol involves:

  • Initial Chlorination : Heating the iodinated intermediate with POCl₃ (5 equiv) at 110°C for 6 hours to introduce chlorine at C4.

  • Second Chlorination : Repeating the POCl₃ treatment at 120°C for 8 hours to install the C6 chlorine, achieving >90% conversion.
    The order of chlorination steps is critical; reversing the sequence leads to diminished yields due to steric hindrance from the bulky phenylsulfonyl group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Iodination SolventDMF+15% vs. THF
Chlorination Temp120°C90% vs. 70%
Sulfonylation BaseNaH92% vs. 60%

DMF enhances iodine solubility and reaction homogeneity, while elevated temperatures during chlorination overcome kinetic barriers. Sodium hydride outperforms weaker bases like triethylamine in deprotonating the pyrrole nitrogen for sulfonylation.

Catalytic and Stoichiometric Considerations

Copper(I) iodide (CuI, 5 mol%) accelerates iodination by facilitating oxidative addition, reducing reaction time from 12 to 6 hours. Excess POCl₃ (5 equiv) ensures complete dichlorination, though careful quenching with ice water is required to prevent hydrolysis of the iodo substituent.

Characterization and Analytical Data

The final compound exhibits the following spectral properties:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H3), 8.15–8.05 (m, 2H, aromatic), 7.65–7.55 (m, 3H, aromatic).

  • LC-MS : m/z 453.08 [M+H]⁺, consistent with the molecular formula C₁₃H₇Cl₂IN₂O₂S.

  • IR : Peaks at 1350 cm⁻¹ (S=O asymmetric stretch) and 750 cm⁻¹ (C-I stretch) confirm functional group incorporation.

Challenges and Alternative Approaches

Protecting Group Strategies

While the phenylsulfonyl group is standard, tosyl (4-methylbenzenesulfonyl) variants have been explored for improved crystallinity. However, tosyl derivatives exhibit reduced solubility in polar aprotic solvents, complicating subsequent cross-coupling steps.

Industrial-Scale Production Considerations

Batch processes for this compound typically achieve 65–70% overall yield. Continuous flow systems have been piloted to enhance safety during exothermic iodination and chlorination steps, reducing processing time by 40%. Purification via recrystallization from ethanol/water (3:1) provides >99% purity, meeting pharmaceutical-grade specifications .

Chemical Reactions Analysis

4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include bases, solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium complexes.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exhibits potential antiviral and anticancer properties. The phenylsulfonyl group is particularly noteworthy for its ability to interact with various biological targets, potentially influencing enzyme activity or receptor binding. The compound's mechanism of action involves its interaction with specific molecular targets, which may lead to inhibition or activation of biological pathways .

Medicinal Chemistry

The compound is being explored for its potential as a kinase inhibitor. Kinases are critical in various signaling pathways associated with cancer and other diseases. The azaindole framework has been recognized for its ability to modulate kinase activity, making this compound a candidate for drug development aimed at treating cancers .

Organic Synthesis

This compound can participate in various chemical reactions including:

  • Nucleophilic Substitution Reactions : Where chlorine or iodine atoms are replaced by other nucleophiles.
  • Oxidation and Reduction Reactions : Leading to the formation of sulfoxides or sulfones.
  • Coupling Reactions : Such as Suzuki-Miyaura coupling to form carbon-carbon bonds using palladium catalysts .

Case Studies and Research Findings

Study/SourceFocusFindings
Kinase InhibitionAzaindole derivatives show promise as kinase inhibitors in drug discovery.
Cancer TreatmentFDA-approved heterocyclic molecules include compounds that interact with various cancer-related targets.
Antiviral ActivityPreliminary evidence suggests potential antiviral properties warranting further investigation.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine and iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in halogen types, substituent positions, or aryl groups. Below is a comparative table:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 4,6-Cl₂; 2-I; 1-PhSO₂ C₁₃H₇Cl₂IN₂O₂S ~452.87 (calculated)
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 4-Br; 2-I; 1-PhSO₂ C₁₃H₈BrIN₂O₂S 473.95
2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 2-Cl; 1-PhSO₂ C₁₃H₉ClN₂O₂S 292.74
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 6-Cl; 1-PhSO₂ C₁₃H₉ClN₂O₂S 292.74
5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 5-Br; 3-I; 1-PhSO₂ C₁₃H₈BrIN₂O₂S 473.95
3-Nitro-5-(4-trifluoromethylphenyl)-1H-pyrrolo[2,3-b]pyridine 3-NO₂; 5-(CF₃Ph) C₁₅H₉F₃N₄O₂ 346.25

Key Observations :

  • The target compound uniquely combines dichloro and iodo substituents, resulting in higher molecular weight compared to mono-halogenated analogs .
  • Replacing bromine with chlorine (e.g., target vs. 4-Bromo-2-iodo analog) reduces molecular weight by ~21 g/mol due to chlorine’s lower atomic mass .
  • Nitro and aryl-substituted derivatives (e.g., 3-Nitro-5-(CF₃Ph)) prioritize electronic modulation over halogen-based reactivity .

Reactivity Trends :

  • Iodine at position 2 enables further functionalization (e.g., Sonogashira coupling), whereas chloro substituents favor nucleophilic aromatic substitution .
  • Phenylsulfonyl groups enhance stability but may limit solubility in aqueous media .

Biological Activity

4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound belonging to the azaindole family. Its unique molecular structure, characterized by the presence of two chlorine atoms and one iodine atom attached to a pyrrolo[2,3-b]pyridine core, positions it as a significant candidate in medicinal chemistry. This article explores the biological activities associated with this compound, including its potential antiviral and anticancer properties.

The molecular formula of this compound is C13H7Cl2IN2O2SC_{13}H_{7}Cl_{2}IN_{2}O_{2}S, with a molecular weight of approximately 453.08 g/mol. The compound's structure allows for various interactions with biological targets, which may influence enzyme activities or receptor binding.

Antiviral Properties

Preliminary studies indicate that this compound exhibits antiviral activity . Research suggests that it may inhibit viral replication mechanisms, although the specific pathways and mechanisms remain to be fully elucidated. Notably, compounds within the pyrrolo[2,3-b]pyridine class have demonstrated broad-spectrum antiviral effects against various viruses, including those responsible for dengue and other viral infections .

Anticancer Activity

The compound has also shown promise as an anticancer agent . Its structural features are believed to contribute to its ability to inhibit specific cancer cell lines. Studies have indicated that compounds similar to this compound can modulate kinase activities involved in tumor growth and metastasis . The inhibition of receptor tyrosine kinases (RTKs) has been particularly noted as a mechanism through which these compounds exert their anticancer effects.

The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Modulation : Its unique structure allows for potential binding and modulation of receptor activity related to cancer pathways.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:

Compound NameSimilarity IndexNotable Activity
5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine0.95Antiviral
4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine0.95Anticancer
3-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine0.91Enzyme Inhibition

This table illustrates that while these compounds share structural similarities with varying halogen substituents, their biological activities can differ significantly.

Case Studies

In recent studies focused on pyrrolo[2,3-b]pyridines:

  • Antiviral Efficacy : A study demonstrated the efficacy of pyrrolo derivatives in inhibiting dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs), showcasing their potential as antiviral agents .
  • Cancer Cell Inhibition : Another research effort highlighted the compound's ability to inhibit mutant forms of protein tyrosine kinases involved in cancer progression, indicating its potential use in targeted cancer therapies .

Q & A

Q. Basic Research Focus

  • Purification : Use silica gel chromatography (hexane:EtOAc, 3:1) followed by recrystallization from ethanol/water (yield: 60–70%) .
  • Characterization :
    • LC-MS : Confirm molecular ion [M+H]⁺ at m/z 467.9.
    • ¹H NMR (DMSO-d₆): Key signals at δ 8.42 (d, J=5.1 Hz, H-3), 7.92–7.85 (m, PhSO₂), 6.98 (s, H-5) .
    • HPLC : Purity >95% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

What are the stability considerations under varying pH and temperature?

Q. Basic Research Focus

  • Aqueous stability : Degrades by 15% in PBS (pH 7.4) at 37°C over 72 hours; stable in DMSO at -20°C for 6 months.
  • Thermal stability : Decomposes at >150°C (TGA data).
  • Light sensitivity : Store in amber vials; exposure to UV light (254 nm) causes 30% degradation in 24 hours .

How does this compound compare to structurally related kinase inhibitors?

Q. Advanced Research Focus

CompoundCore StructureKinase TargetsSelectivity Profile
Target CompoundPyrrolo[2,3-b]pyridineFGFR1–3, RETFGFR1 IC₅₀ = 7 nM; >100-fold selectivity over VEGFR2
AZD4547Pyrazolo[1,5-a]pyridineFGFR1–3FGFR1 IC₅₀ = 0.2 nM; 10-fold selectivity over VEGFR2
ErdafitinibQuinoxalineFGFR1–4FGFR1 IC₅₀ = 1.2 nM; inhibits TRK family .

The 4,6-dichloro-2-iodo substitution confers improved selectivity but lower potency compared to clinical-stage inhibitors.

What strategies address low yields in multi-step syntheses?

Q. Advanced Research Focus

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the pyrrole nitrogen during iodination .
  • Catalytic systems : Replace Pd(PPh₃)₄ with XPhos Pd G3 for Suzuki couplings (yield increases from 45% to 78%) .
  • Workflow optimization : Employ flow chemistry for sulfonylation (residence time: 20 min; yield: 85%) .

How can researchers validate target engagement in cellular assays?

Q. Advanced Research Focus

  • Phospho-FGFR1 ELISA : Treat 4T1 breast cancer cells with 1 µM compound; measure phospho-FGFR1 reduction (expected: >70% inhibition at 24 h) .
  • CETSA (Cellular Thermal Shift Assay) : Shift in melting temperature (ΔTm = 8°C) confirms direct binding .

What are the limitations of current SAR studies for this scaffold?

Q. Advanced Research Focus

  • Limited solubility : LogP > 3.5 reduces bioavailability; introduce polar groups (e.g., morpholine) at position 7 .
  • Metabolic instability : Microsomal clearance (human liver microsomes: 35 mL/min/kg) suggests CYP3A4-mediated oxidation; deuterate the methyl group to improve t₁/₂ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.